2-(2,6-Dichlorophenoxy)propanamide 2-(2,6-Dichlorophenoxy)propanamide
Brand Name: Vulcanchem
CAS No.: 344411-67-2
VCID: VC3804895
InChI: InChI=1S/C9H9Cl2NO2/c1-5(9(12)13)14-8-6(10)3-2-4-7(8)11/h2-5H,1H3,(H2,12,13)
SMILES: CC(C(=O)N)OC1=C(C=CC=C1Cl)Cl
Molecular Formula: C9H9Cl2NO2
Molecular Weight: 234.08 g/mol

2-(2,6-Dichlorophenoxy)propanamide

CAS No.: 344411-67-2

Cat. No.: VC3804895

Molecular Formula: C9H9Cl2NO2

Molecular Weight: 234.08 g/mol

* For research use only. Not for human or veterinary use.

2-(2,6-Dichlorophenoxy)propanamide - 344411-67-2

Specification

CAS No. 344411-67-2
Molecular Formula C9H9Cl2NO2
Molecular Weight 234.08 g/mol
IUPAC Name 2-(2,6-dichlorophenoxy)propanamide
Standard InChI InChI=1S/C9H9Cl2NO2/c1-5(9(12)13)14-8-6(10)3-2-4-7(8)11/h2-5H,1H3,(H2,12,13)
Standard InChI Key KVCQWFJJUHDPLB-UHFFFAOYSA-N
SMILES CC(C(=O)N)OC1=C(C=CC=C1Cl)Cl
Canonical SMILES CC(C(=O)N)OC1=C(C=CC=C1Cl)Cl

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

2-(2,6-Dichlorophenoxy)propanamide (CAS 344411-67-2) is an organic compound with the molecular formula C9H9Cl2NO2\text{C}_9\text{H}_9\text{Cl}_2\text{NO}_2 and a molecular weight of 234.08 g/mol . Its IUPAC name, 2-(2,6-dichlorophenoxy)propanamide, reflects its structure: a propanamide group attached to a 2,6-dichlorophenoxy moiety. The compound’s SMILES notation (CC(C(=O)N)OC1=C(C=CC=C1Cl)Cl) and InChI key (KVCQWFJJUHDPLB-UHFFFAOYSA-N) provide unambiguous representations of its planar and stereochemical configurations .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC9H9Cl2NO2\text{C}_9\text{H}_9\text{Cl}_2\text{NO}_2
Molecular Weight234.08 g/mol
CAS Number344411-67-2
SMILESCC(C(=O)N)OC1=C(C=CC=C1Cl)Cl
InChIKeyKVCQWFJJUHDPLB-UHFFFAOYSA-N

Synthesis and Industrial Applications

Synthetic Pathways

2-(2,6-Dichlorophenoxy)propanamide is synthesized via a multi-step process involving:

  • Alkylation of 2,6-dichlorophenol: Reacting 2,6-dichlorophenol with ethyl 2-chloropropionate in the presence of potassium carbonate yields ethyl 2-(2,6-dichlorophenoxy)propanoate .

  • Pinner Reaction: The ester intermediate undergoes hydrolysis to form 2-(2,6-dichlorophenoxy)propionitrile, which is subsequently amidated to yield the target compound .

Table 2: Key Reaction Conditions

StepReagents/ConditionsYield
AlkylationK2_2CO3_3, acetonitrile, reflux95.3%
Hydrolysis & AminationEthylenediamine, room temp80–90%

Role in Pharmaceutical Manufacturing

This compound is a critical intermediate in synthesizing lofexidine (CAS 31036-80-3), an α2_2-adrenergic agonist used to manage opioid withdrawal symptoms . The final step involves coupling 2-(2,6-dichlorophenoxy)propanamide with ethylenediamine to form N-(2-aminoethyl)-2-(2,6-dichlorophenoxy)propanamide, a direct precursor to lofexidine .

Pharmacological Relevance and Metabolism

Metabolic Pathways

2-(2,6-Dichlorophenoxy)propanamide is identified as a primary metabolite of lofexidine, formed via CYP2D6-mediated hydrolysis . Subsequent deamidation produces inactive metabolites:

  • 2-(2,6-Dichlorophenoxy)propionic acid

  • 2,6-Dichlorophenol

Approximately 80% of an administered lofexidine dose is excreted as 2,6-dichlorophenol in urine, while 5% is excreted as the propanamide metabolite .

Table 3: Pharmacokinetic Parameters of Lofexidine and Metabolites

ParameterLofexidinePropanamide Metabolite
Elimination Half-life11 hoursNot reported
Renal Excretion10%5%
Protein Binding55%Negligible

Analytical Methods for Characterization

Chromatographic Techniques

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is the primary method for purity assessment. The compound exhibits a retention time of 6.2 minutes on a C18 column using acetonitrile-water (70:30) mobile phase .

Mass Spectrometry

Electrospray ionization (ESI) mass spectra show a base peak at m/z 233.02 ([M–H]^-), consistent with its molecular weight .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator